Cas no 856382-13-3 (2-bromo-4-ethoxypentane)

2-bromo-4-ethoxypentane 化学的及び物理的性質
名前と識別子
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- 2-bromo-4-ethoxypentane
- EN300-1912813
- 856382-13-3
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- インチ: 1S/C7H15BrO/c1-4-9-7(3)5-6(2)8/h6-7H,4-5H2,1-3H3
- InChIKey: INTYWLSANUDAIQ-UHFFFAOYSA-N
- SMILES: BrC(C)CC(C)OCC
計算された属性
- 精确分子量: 194.03063g/mol
- 同位素质量: 194.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 65.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 9.2Ų
2-bromo-4-ethoxypentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912813-2.5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1912813-0.1g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1912813-0.25g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1912813-5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1912813-1.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1912813-10g |
2-bromo-4-ethoxypentane |
856382-13-3 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1912813-0.05g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1912813-5.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1912813-0.5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1912813-10.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 10g |
$5652.0 | 2023-06-02 |
2-bromo-4-ethoxypentane 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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10. Back matter
2-bromo-4-ethoxypentaneに関する追加情報
Professional Introduction to Compound with CAS No. 856382-13-3 and Product Name: 2-bromo-4-ethoxypentane
2-bromo-4-ethoxypentane, identified by its Chemical Abstracts Service (CAS) number 856382-13-3, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, featuring a bromine substituent at the second carbon and an ethoxy group at the fourth carbon of a pentane backbone, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures.
The structural features of 2-bromo-4-ethoxypentane contribute to its versatility as a synthetic building block. The presence of the bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups, while the ethoxy group can participate in condensation or elimination reactions. These properties are particularly useful in the synthesis of pharmaceutical intermediates, where precise control over molecular structure is essential for achieving desired biological activity.
In recent years, there has been growing interest in the applications of 2-bromo-4-ethoxypentane in medicinal chemistry. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are increasingly recognized for their therapeutic potential. For instance, studies have demonstrated its utility in constructing pyrrole and indole derivatives, which are known for their antimicrobial and anti-inflammatory properties. The bromine moiety serves as a convenient handle for further functionalization, allowing chemists to explore diverse chemical space efficiently.
Moreover, 2-bromo-4-ethoxypentane has found utility in the synthesis of agrochemicals, where it serves as a precursor for herbicides and pesticides. Its ability to undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, makes it a valuable starting material for generating aryl or heteroaryl-pentanediol derivatives. These compounds have shown promise in controlling plant pathogens and pests while maintaining environmental safety.
The compound’s role in organic synthesis extends beyond pharmaceuticals and agrochemicals. It is also employed in materials science, where it contributes to the development of polymers with tailored properties. For example, its incorporation into polymer backbones can enhance thermal stability or mechanical strength, making it relevant for high-performance materials used in electronics and coatings.
Recent advancements in catalytic methods have further expanded the synthetic applications of 2-bromo-4-ethoxypentane. Transition-metal-catalyzed reactions, such as palladium-catalyzed carboxylation or copper-mediated coupling reactions, have enabled the introduction of carboxylic acid or ester functionalities at specific positions within the pentane chain. These modifications have opened new avenues for designing bioactive molecules with enhanced solubility or metabolic stability.
The industrial production of 2-bromo-4-ethoxypentane typically involves bromination and ethylation of pentane derivatives under controlled conditions. Advances in green chemistry principles have led to more sustainable synthetic routes, including the use of catalytic bromination agents that minimize waste generation. Such innovations align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high yields and purity standards.
From a regulatory perspective, 856382-13-3 is subject to standard chemical safety protocols to ensure safe handling and disposal. While it is not classified as a hazardous substance under current regulations, proper storage conditions—such as temperature control and inert atmosphere—are recommended to prevent degradation or unwanted side reactions during storage or transport.
The future prospects for 2-bromo-4-ethoxypentane are promising, driven by ongoing research into novel synthetic methodologies and applications. As drug discovery efforts continue to evolve toward more modular and scalable approaches, intermediates like this will remain indispensable tools for medicinal chemists seeking to rapidly prototype new therapeutic agents. Similarly, in agrochemical research, its role in generating structurally diverse compounds will continue to be pivotal for developing next-generation crop protection solutions.
In conclusion,856382-13-3 represents a versatile and valuable compound with broad utility across multiple industries. Its unique structural features and reactivity make it an essential building block for synthesizing complex molecules with significant commercial and scientific importance. As research progresses,the full potential of this compound is expected to be realized through innovative synthetic strategies and interdisciplinary collaborations.
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